Buergerinin G

Natural Product Chemistry Structural Biology Synthetic Chemistry

Researchers analyzing Scrophularia metabolites often lack structurally defined standards, leading to ambiguous LC-MS/MS and NMR assignments. Buergerinin G, with its unique trioxatricyclo[5.3.1.0¹,⁵]undecane core and defined stereochemistry, provides an unambiguous reference point. - Enables definitive identification in complex matrices via its distinct mass and NMR fingerprint. - Serves as a precise chemical probe for SAR studies alongside Buergerinin F, isolating the biological effect of the core carbonyl. - Supplied with HPLC ≥98% purity, ensuring batch-to-batch reproducibility for demanding analytical and target-engagement assays.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
Cat. No. B157385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuergerinin G
Synonymsbuergerinin G
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC12CC3C(O1)(CCO2)CC(=O)O3
InChIInChI=1S/C9H12O4/c1-8-4-6-9(13-8,2-3-11-8)5-7(10)12-6/h6H,2-5H2,1H3/t6-,8+,9-/m1/s1
InChIKeyQIUBALCNECIHCV-BWVDBABLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Buergerinin G: A Structurally Unique Iridoid


Buergerinin G (CAS: 263764-83-6) is a structurally unique iridoid-related compound with a novel carbon skeleton [1], first isolated from the roots of *Scrophularia buergeriana* Miq. (Scrophulariaceae) [2]. Unlike common iridoid glycosides which feature a cyclopentan-[c]-pyran framework, Buergerinin G is characterized by a trioxatricyclo[5.3.1.0¹,⁵]undecane core, placing it in a distinct chemical class [3]. It is a natural product of the Scrophulariaceae family and is primarily utilized as a reference standard for research into its potential anti-inflammatory and antibacterial properties .

Product Class Structurally unique iridoid Trioxatricyclo[5.3.1.0¹,⁵]undecane core
Source Identity Scrophularia buergeriana isolate Natural product reference standard
Research Context Chemical probe for pathway studies Supports mycobacterial enzyme target engagement research

Structural and Functional Uniqueness of Buergerinin G


Procurement of generic iridoid glycosides (e.g., harpagide, harpagoside, 8-O-acetylharpagide) as substitutes for Buergerinin G is not scientifically justified due to fundamental structural differences. Buergerinin G's trioxatricyclo[5.3.1.0¹,⁵]undecane core [1] is a product of a unique biosynthetic pathway, distinguishing it from the canonical iridoid skeleton [2]. Its close analogue, Buergerinin F, is structurally related, but Buergerinin G contains an additional oxygen atom as a carbonyl group, which is formed by the oxidation of Buergerinin F [3]. This specific structural moiety is crucial for its unique interaction with targets like mycobacterial cell wall enzymes . Therefore, any attempt at substitution without this precise molecular architecture would result in a compound with unknown and likely divergent biological activity and target engagement.

Target Compound
Buergerinin G features a distinct oxidized trioxatricyclo core with a specific carbonyl group.
Validated synthetic route and unique biosynthetic origin.
Common Substitute
Generic iridoid glycosides (e.g., harpagide, 8-O-acetylharpagide) possess a canonical cyclopentan-[c]-pyran skeleton.
May not reproduce the enzyme-binding profile or pathway specificity; target engagement may diverge.

Buergerinin G: Evidence-Based Differentiation


Oxidation State vs Buergerinin F

Buergerinin G is chemically distinguished from its closest structural relative, Buergerinin F, by the presence of an additional carbonyl oxygen, resulting in a formal oxidation of Buergerinin F [1]. This subtle yet critical difference alters the molecular weight, polarity, and potential hydrogen-bonding network of the molecule.

Oxidation State vs Buergerinin F
Class-level inference
Molecular distinction: Δ +16 Da (carbonyl oxygen)
Target: C9H12O4, 184.19 g/mol
Buergerinin F: C9H12O3 (inferred)
Supports binding-affinity and polarity profiling studies.
Structural elucidation via NMR and X-ray crystallography.
Natural Product Chemistry Structural Biology Synthetic Chemistry

Enantioselective Synthesis and Purity

An enantioselective synthetic route for Buergerinin G has been established, enabling its production with high stereochemical purity for research use [1]. The synthesis proceeds via a key enantioselective aldol reaction, providing a divergent pathway from Buergerinin F [2].

Enantioselective Synthesis & Purity
Cross-study comparable
Overall yield: 18% for (+)-Buergerinin G
Target 18% yield (enantioselective aldol route)
Buergerinin F Baseline 9% yield (from thymidine, 15 steps)
Supports reliable, cost-effective supply chain for procurement.
Defined synthetic route enhances lot-to-lot reproducibility.
Synthetic Chemistry Medicinal Chemistry Process Chemistry

Mycobacterial Cell Wall Specificity

Buergerinin G has been investigated for its potential to interfere with mycobacterial cell wall biosynthesis, a validated target for anti-tuberculosis agents [1]. While specific MIC data is not available, its synthesis was pursued in the context of identifying inhibitors of this pathway, differentiating it from general antimicrobial iridoids like 8-O-acetylharpagide which act on broad bacterial targets .

Mycobacterial Cell Wall Specificity
Class-level inference
Linked to mycobacterial cell wall biosynthesis inhibition
Target Mechanism Inferred enzyme target in cell wall pathway
Broad-Spectrum Iridoids Pleiotropic anti-inflammatory / antibacterial effects
Supports targeted probe development for TB drug discovery research.
Specific MIC data not available; requires validation.
Antibacterial Tuberculosis Cell Wall Biosynthesis

Buergerinin G: Research and Application Scenarios


Reference Standard for Structural and Metabolite Analysis

Due to its well-defined, novel structure [1] and availability as a high-purity compound (HPLC ≥ 98%) , Buergerinin G is ideally suited as a reference standard in analytical chemistry. Its distinct trioxatricyclo[5.3.1.0¹,⁵]undecane core provides a unique mass spectrometric and NMR fingerprint, enabling its unambiguous identification in complex biological matrices from Scrophularia species, and facilitating phytochemical and metabolomic research.

Chemical Probe for Mycobacterial Cell Wall Research

Given its synthetic link to the search for anti-tuberculosis agents [1] and its proposed mechanism of action targeting mycobacterial cell wall biosynthesis , Buergerinin G is a valuable tool compound for investigating this specific pathway. It can be used to study enzyme kinetics, validate new drug targets, or serve as a scaffold for medicinal chemistry optimization in academic and pharmaceutical research focused on tuberculosis and other mycobacterial infections.

SAR Studies of Iridoid Derivatives

The direct structural and synthetic relationship between Buergerinin G and its close analogue Buergerinin F [1] makes it a perfect candidate for SAR studies. Researchers can procure both compounds to systematically probe the biological consequence of the additional carbonyl oxygen in Buergerinin G. This is particularly relevant for investigating differences in binding to inflammatory targets (e.g., NF-κB pathway) [2] or enzymes involved in secondary metabolism.

Application
Selection Property
Validation Focus
Reference Standard for Structural & Metabolite Analysis
Unique trioxatricyclo core fingerprint
LC-MS and NMR method specificity in complex matrices
Chemical Probe for Mycobacterial Cell Wall Research
Synthetic link to anti-tuberculosis drug discovery
Enzyme kinetics and target validation pathway context
SAR Studies of Iridoid Derivatives
Direct structural comparison with Buergerinin F
Carbonyl-dependent binding to inflammatory pathway targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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